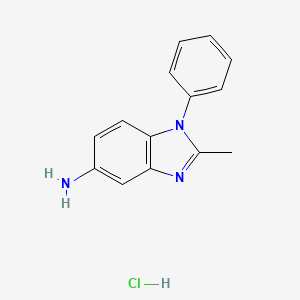

2-methyl-1-phenyl-1H-benzimidazol-5-amine hydrochloride

Übersicht

Beschreibung

“2-methyl-1-phenyl-1H-benzimidazol-5-amine hydrochloride” is a derivative of benzimidazole . Benzimidazole and its derivatives have been the focus of medicinal chemists and biologists due to their remarkable medicinal and pharmacological properties . They have a heterocyclic pharmacophore, which is an essential scaffold in drug and pharmaceutical development .

Synthesis Analysis

The synthesis of benzimidazole derivatives has garnered attention due to their medicinal properties . Benzimidazole is produced by condensation of o-phenylenediamine with formic acid . 2-substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .Molecular Structure Analysis

Benzimidazole has a heterocyclic pharmacophore . The structure of benzimidazole resembles naturally occurring purine nucleotides . The substituent’s tendency and position on the benzimidazole ring significantly contribute to its activity .Chemical Reactions Analysis

Benzimidazole derivatives exert their effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase . The substitution at the N1, C2, C5, and C6 positions of the benzimidazole scaffold greatly influences the activity .Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Benzimidazole derivatives, including compounds like “2-methyl-1-phenyl-1H-benzimidazol-5-amine hydrochloride”, have been found to be potent inhibitors of various enzymes, leading to therapeutic uses in a wide range of areas. These include antidiabetic, anticancer, antimicrobial, antiparasitic, analgesic, antiviral, antihistamine treatments, as well as applications in neurological, endocrinological, and ophthalmological drugs .

Antimicrobial Activity

Benzimidazole analogs have shown notable antimicrobial activity against a variety of pathogens. Derivatives have been synthesized and reported for significant activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus pumilus, as well as Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, compared to reference drugs like ampicillin .

Antibacterial Activity

A new series of benzimidazole derivatives have been synthesized with the aim to study their predicted bioactivity and actual antibacterial activity. These compounds have shown promise in combating bacterial infections .

Drug Discovery

The versatile nature of “2-methyl-1-phenyl-1H-benzimidazol-5-amine hydrochloride” allows for its application in drug discovery. Its potential in identifying new therapeutic agents is significant due to its chemical properties.

Material Science

In material science, this compound could be used in the development of new materials with specific properties or functions. Its molecular structure may offer unique interactions at the chemical level that can be harnessed.

Catalysis

Wirkmechanismus

Zukünftige Richtungen

Benzimidazole and its derivatives are being studied for their potential role in cancer therapeutics, from traditional to precision medicine . The development of new entities targeting malignant cells is considered a high priority . As cancer is a significant focus of the precision medicine initiative, personalized therapeutic approaches aimed to maximize outcomes based on individual variability in genetic profile, lifestyle, and environmental factors are widely gaining acceptance .

Eigenschaften

IUPAC Name |

2-methyl-1-phenylbenzimidazol-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3.ClH/c1-10-16-13-9-11(15)7-8-14(13)17(10)12-5-3-2-4-6-12;/h2-9H,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLRTQBJKQTXMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-YL)thiazol-2-ol](/img/structure/B1420317.png)

![1-[3-(Trifluoromethoxy)phenyl]pyrrolidin-3-amine](/img/structure/B1420320.png)

![{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B1420325.png)

![2-[Chloro(phenyl)methyl]-5-(2-cyclopentylethyl)-1,3,4-oxadiazole](/img/structure/B1420328.png)

![1-[(4-Chloro-3-nitrophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B1420330.png)

![2-chloro-N-[(3-methoxyphenyl)methyl]propanamide](/img/structure/B1420333.png)

![2-[4-(2-Methoxy-5-methylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1420336.png)